7-amino-4-[(4-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-amino-4-[(4-fluorophenyl)methyl]-2-propan-2-yl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-11(2)17-18(22)21(10-12-3-5-13(19)6-4-12)15-8-7-14(20)9-16(15)23-17/h3-9,11,17H,10,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXDFNOPRFXFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C2=C(O1)C=C(C=C2)N)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-amino-4-[(4-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and overall pharmacological profile based on recent studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a CAS number of 1256633-38-1. Its structure includes a benzoxazine core, which is known for various biological activities.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In a study evaluating various derivatives of benzoxazines, this compound demonstrated significant inhibitory effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 7.84 |
| MDA-MB-231 | 16.2 |
| MIA PaCa-2 | Not specified |
| U-87 MG | Not specified |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through pathways similar to those affected by isoflavones . The presence of the amino group at the 7-position and a fluorophenyl group enhances its activity by possibly facilitating binding to target proteins involved in cancer progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that substituents on the benzoxazine scaffold significantly influence biological activity. For instance:
- Electron-donating groups at specific positions enhance anticancer properties.
- Compounds with hydroxyl groups showed improved efficacy against various cancer cell lines compared to their methylated counterparts .
Antibacterial and Antifungal Activities
In addition to its anticancer properties, this compound has also been evaluated for its antibacterial and antifungal activities. Studies have shown that it exhibits:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
This broad-spectrum activity suggests potential applications in treating bacterial infections alongside its anticancer properties .
Case Studies
Several case studies have documented the effects of this compound in vitro. For example:
Q & A
Q. Optimization Strategies :
- Temperature control : Lowering reaction temperatures reduces side-product formation in cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling reactions to improve yields .
Basic: How is structural characterization performed for this benzoxazinone derivative?
Methodological Answer:
Key techniques include:
- X-ray crystallography : Resolves the dihydro-2H-benzoxazine ring conformation and substituent orientations (e.g., 2-(propan-2-yl) group axial/equatorial positioning) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm confirm the isopropyl group; δ 6.8–7.3 ppm indicates aromatic protons .
- ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm validate the oxazinone ring .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 357.1584) .
Advanced: How can researchers resolve contradictions in spectroscopic data interpretation?
Methodological Answer:
Common contradictions and solutions:
- Ambiguous NMR splitting patterns : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from the fluorophenyl and benzoxazine moieties .
- Crystallographic vs. computational geometry mismatches : Compare X-ray structures with DFT-optimized geometries (e.g., using Gaussian 16 with B3LYP/6-31G**) to assess steric effects .
- HRMS impurities : Employ preparative HPLC to isolate isomers or byproducts for individual analysis .
Advanced: What strategies optimize bioactivity studies for this compound?
Methodological Answer:
- Target selection : Prioritize receptors with structural homology to benzoxazine-binding proteins (e.g., GABAₐ or serotonin receptors) .
- Assay design :
- Data normalization : Include positive controls (e.g., diazepam for GABA receptor assays) to calibrate response curves .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications :
- Functional group additions : Introduce sulfonamide or morpholine groups at position 7 to improve water solubility .
- Synthetic routes : Use parallel synthesis libraries to generate 20–50 derivatives, screened via high-throughput SPR (surface plasmon resonance) .
Advanced: What computational methods predict the compound’s reactivity and stability?
Methodological Answer:
- Reactivity prediction :
- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites (e.g., C3 in the oxazinone ring) .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to assess hydrolysis susceptibility .
- Stability profiling :
Advanced: How to address discrepancies in bioassay reproducibility?
Methodological Answer:
- Source variability : Standardize compound purity (>98% by HPLC) and storage conditions (-20°C under argon) .
- Assay conditions :
- Control temperature (±0.5°C) and humidity in cell-based assays .
- Pre-incubate enzymes (e.g., cytochrome P450) for 10 min to ensure activity .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for triplicate data, reporting RSD < 15% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
